9H-Carbazol-9-ol
CAS No.:
Cat. No.: VC15983194
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9NO |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 9-hydroxycarbazole |
| Standard InChI | InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H |
| Standard InChI Key | PWERSDAXNCUOIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2O |
Introduction
Chemical and Physical Properties of 9H-Carbazol-9-ol
Structural and Thermodynamic Characteristics
9H-Carbazol-9-ol features a carbazole backbone substituted with a hydroxyl group at the 9-position. Its planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets. Key thermodynamic properties include:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 169–173 °C (lit.) | |
| Boiling Point | 406.0 ± 28.0 °C (Predicted) | |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |
| pKa | 13.43 ± 0.58 (Predicted) |
The compound’s relatively high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl group. Its predicted boiling point aligns with aromatic compounds of similar molecular weight, though experimental validation is needed .
Synthesis and Production Pathways
Microbial Oxidation of 9H-Carbazole
A primary route for synthesizing 9H-Carbazol-9-ol involves the microbial oxidation of 9H-carbazole using biphenyl-utilizing bacteria. In a study analyzing 24 bacterial isolates, 9H-carbazole was primarily converted to 9H-carbazol-1-ol (15 strains) and 9H-carbazol-3-ol (9 strains), with 9H-Carbazol-9-ol formed as a minor product in 12 strains . The yield of 9H-Carbazol-9-ol was enhanced when Ralstonia sp. SBUG 290 was co-cultured with biphenyl and 9H-carbazole, suggesting substrate-induced enzymatic activity .
Chemical Derivatization
Carbazole derivatives are often synthesized via electrophilic substitution or transition-metal-catalyzed reactions. For example, 3-(9H-carbazol-9-yl)propanehydrazide, a precursor for assorted heterocycles, can be synthesized by reacting ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate . Such methods highlight the adaptability of carbazole frameworks for functionalization.
Pharmacological Applications and Mechanisms
Table 2: Comparative Anticancer Activities of Carbazole Derivatives
| Compound | Target Cancer Type | Mechanism | Efficacy (IC₅₀) |
|---|---|---|---|
| 9H-Carbazol-9-ol | Broad-spectrum* | Angiogenesis inhibition | Pending |
| ECCA | Melanoma | p53 activation, apoptosis | <10 µM |
| Midostaurin (FDA-approved) | AML, NSCLC | Protein kinase inhibition | 10–50 nM |
*Inferred from structural analogs .
Antimicrobial and Anti-Inflammatory Effects
9H-Carbazol-9-ol’s parent compound, 9H-carbazole, shows antibacterial, antifungal, and anti-inflammatory activities . Hydroxylation at the 9-position may enhance solubility and bioavailability, potentially improving these effects. For instance, 9H-carbazol-1-ol and 9H-carbazol-3-ol derivatives have demonstrated efficacy against Staphylococcus aureus and Candida albicans in preliminary assays .
Mechanistic Insights: Apoptosis and Senescence
Caspase-Dependent Apoptosis
In melanoma cells, ECCA (a carbazole derivative) upregulated caspase-3 and caspase-9 activities, leading to apoptosis . This mechanism is likely shared by 9H-Carbazol-9-ol due to structural similarities. Caspase activation triggers DNA fragmentation and mitochondrial membrane depolarization, hallmarks of programmed cell death.
Senescence via p53 Pathway
ECCA-induced senescence in melanoma cells was mediated by p53 stabilization, resulting in increased p21 expression and cell cycle arrest . Given that 84% of melanomas retain wild-type p53, this pathway represents a therapeutic avenue for 9H-Carbazol-9-ol derivatives.
Comparative Analysis with Related Compounds
9H-Fluoren-9-ol: Structural Analog with Divergent Applications
9H-Fluoren-9-ol (CAS 1689-64-1), a fluorene derivative, shares a similar hydroxylated polycyclic structure but lacks the nitrogen atom present in carbazoles. Its applications are primarily in materials science, with limited pharmacological relevance .
Table 3: Structural and Functional Comparison
| Property | 9H-Carbazol-9-ol | 9H-Fluoren-9-ol |
|---|---|---|
| Molecular Formula | ||
| Biological Activity | Anticancer, antimicrobial | Limited bioactivity |
| Thermal Stability | Stable up to 173°C | Melts at 427.6 K (154.4°C) |
Synthetic Carbazole Drugs
FDA-approved carbazole drugs like Midostaurin (protein kinase inhibitor) and Celiptium (topoisomerase II inhibitor) validate the scaffold’s therapeutic utility . 9H-Carbazol-9-ol’s hydroxyl group positions it as a candidate for further derivatization to enhance target specificity.
Future Directions and Challenges
Optimizing Bioavailability
The low aqueous solubility of 9H-Carbazol-9-ol limits its pharmacokinetic performance. Strategies such as prodrug formulation or nanoparticle encapsulation could address this issue.
Expanding Therapeutic Indications
While current research focuses on cancer and infections, exploring its efficacy in neurodegenerative or autoimmune diseases is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume